molecular formula C11H14ClNO2 B11734018 (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride

(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride

Cat. No.: B11734018
M. Wt: 227.69 g/mol
InChI Key: YUFVJDTXUGVPEC-PPHPATTJSA-N
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Description

(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indene ring system, an amino group, and a carboxylic acid group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride typically involves several steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of an appropriate intermediate using carbon dioxide under high pressure and temperature.

    Resolution of Enantiomers: The chiral center is resolved using chiral resolution techniques such as crystallization with a chiral resolving agent.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors for the Diels-Alder reaction and subsequent steps to ensure consistency and yield.

    Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the compound.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride: The enantiomer of the compound with different biological activity.

    1-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride: Lacks the methyl group, leading to different chemical properties.

    4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is unique due to its specific chiral center and the presence of both amino and carboxylic acid groups. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

(1S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-6-7-4-5-10(12)9(7)3-2-8(6)11(13)14;/h2-3,10H,4-5,12H2,1H3,(H,13,14);1H/t10-;/m0./s1

InChI Key

YUFVJDTXUGVPEC-PPHPATTJSA-N

Isomeric SMILES

CC1=C(C=CC2=C1CC[C@@H]2N)C(=O)O.Cl

Canonical SMILES

CC1=C(C=CC2=C1CCC2N)C(=O)O.Cl

Origin of Product

United States

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